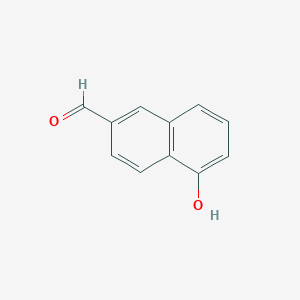

5-Hydroxy-2-naphthaldehyde

Description

BenchChem offers high-quality 5-Hydroxy-2-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICKVYPSMSVPLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-1-naphthaldehyde: Synthesis, Characterization, and Applications

A Note on Isomeric Specificity: This guide focuses on 2-hydroxy-1-naphthaldehyde (CAS No. 708-06-5) . While the initial topic specified "5-hydroxy-2-naphthalenecarboxaldehyde," publicly available scientific literature and chemical databases overwhelmingly feature data for the 2-hydroxy-1-naphthaldehyde isomer. To ensure technical accuracy and provide a comprehensive, well-referenced resource, this document will detail the properties and protocols associated with this more extensively studied compound.

Introduction and Strategic Importance

2-Hydroxy-1-naphthaldehyde is an aromatic aldehyde that presents as a pale yellow crystalline solid.[1] Its structure, which combines a naphthalene core with hydroxyl and aldehyde functional groups in adjacent positions, is of significant interest to researchers in medicinal chemistry, materials science, and analytical chemistry. The compound is a derivative of naphthalene-1-carbaldehyde, substituted with a hydroxy group at the second position.[1]

The strategic importance of this molecule lies in its utility as a versatile synthetic precursor. The aldehyde group is readily reactive, participating in condensation reactions to form Schiff bases, while the hydroxyl group can act as a chelating site for metal ions. This dual functionality makes 2-hydroxy-1-naphthaldehyde a valuable building block for the synthesis of complex organic molecules, including ligands for catalysis, fluorescent probes for chemical sensing, and novel therapeutic agents. It is notably the active core of sirtinol, a sirtuin inhibitor.[1]

| Property | Value | Source |

| IUPAC Name | 2-hydroxynaphthalene-1-carbaldehyde | PubChem[1] |

| CAS Number | 708-06-5 | PubChem[1] |

| Molecular Formula | C₁₁H₈O₂ | NIST[2] |

| Molecular Weight | 172.18 g/mol | NIST[2] |

| Appearance | Powder | PubChem[1] |

| Melting Point | 79-80 °C | Organic Syntheses[3] |

Synthesis Pathway: The Reimer-Tiemann Reaction

The ortho-formylation of naphthols, such as the synthesis of 2-hydroxy-1-naphthaldehyde from β-naphthol (2-naphthol), is effectively achieved via the Reimer-Tiemann reaction.[3][4][5] This electrophilic aromatic substitution reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide, to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][6]

The causality behind this choice of reaction is rooted in its efficiency for ortho-formylation of phenols and naphthols. The phenoxide or naphthoxide ion, formed in the basic medium, is highly activated towards electrophilic attack. The dichlorocarbene, acting as the electrophile, preferentially attacks the electron-rich ortho position, leading to the formation of the aldehyde after hydrolysis.[6] While other formylation methods like the Vilsmeier-Haack or Duff reactions exist, the Reimer-Tiemann reaction is often advantageous for its operational simplicity.[5]

Caption: Workflow for the synthesis of 2-hydroxy-1-naphthaldehyde.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

-

Flask Setup: In a 2-liter, three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine 100 g (0.69 mol) of β-naphthol and 300 g of 95% ethanol.

-

Base Addition: Start the stirrer and rapidly add a solution of 200 g (5 mol) of sodium hydroxide in 415 g of water.

-

Initiation and Chloroform Addition: Heat the resulting solution to 70–80°C on a steam bath. Begin the dropwise addition of 131 g (1.1 mol) of chloroform. The onset of the reaction is indicated by the formation of a deep blue color, after which external heating is no longer necessary.[3] Add the chloroform at a rate that maintains a gentle reflux (approximately 1 to 1.5 hours).

-

Reaction Completion: As the addition nears completion, the sodium salt of the aldehyde will begin to separate. Continue stirring for one hour after all the chloroform has been added.

-

Solvent Removal: Remove the ethanol and excess chloroform by distillation from a steam bath.

-

Acidification and Isolation: Cool the residue and add concentrated hydrochloric acid dropwise with vigorous stirring until the mixture is acidic to Congo red paper. This neutralizes the excess base and liberates the aldehyde.

-

Washing and Purification: The crude product separates as a dark oil. Add sufficient water to dissolve the precipitated sodium chloride, then separate the oil and wash it several times with hot water.

-

Final Purification: Purify the oil by vacuum distillation. The fraction boiling at 163–166°C at 8 mmHg should be collected. This distillate solidifies upon cooling. Recrystallize the solid from approximately 75 mL of ethanol to yield 45–58 g (38–48%) of pure 2-hydroxy-1-naphthaldehyde with a melting point of 79–80°C.[3]

Structural Elucidation and Spectroscopic Signature

The definitive identification of 2-hydroxy-1-naphthaldehyde relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the compound's identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups: the hydroxyl (-OH), the aldehyde (-CHO), and the aromatic naphthalene ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Medium-Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~1700-1650 | Strong | Carbonyl (C=O) Stretch (Conjugated) |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| Broad (low 3000s) | Broad, Medium | O-H Stretch (intramolecular H-bonding) |

Note: The exact positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR). The carbonyl stretch is lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the adjacent hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in the molecule. For a derivative of 2-hydroxy-1-naphthaldehyde, characteristic signals are observed for the aromatic protons, the aldehyde proton, and the hydroxyl proton.[7]

-

Aldehyde Proton (CHO): A singlet typically appears far downfield, often in the range of δ 9.5-10.6 ppm, due to the deshielding effect of the carbonyl group.[7]

-

Hydroxyl Proton (OH): A broad singlet that can appear over a wide range (e.g., δ 13-14 ppm) and its chemical shift is concentration-dependent.[7] Its downfield shift is indicative of strong intramolecular hydrogen bonding with the aldehyde's carbonyl oxygen.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system.

¹³C NMR spectroscopy complements the proton data by showing the chemical shifts of the carbon atoms. Key signals include the aldehyde carbonyl carbon (typically δ 190-200 ppm), the carbon bearing the hydroxyl group, and the various carbons of the naphthalene rings.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight of the compound and provides a characteristic fragmentation pattern that serves as a structural fingerprint.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 172 | High | [M]⁺, Molecular Ion |

| 171 | High | [M-H]⁺, Loss of aldehydic H |

| 144 | Moderate | [M-CO]⁺, Loss of carbon monoxide |

| 115 | High | [M-CO-CHO]⁺ or [M-H-CO]⁺, further fragmentation |

Data compiled from NIST Chemistry WebBook and PubChem.[1][2]

The fragmentation pathway is a critical piece of evidence. The stability of the naphthalene system results in a prominent molecular ion peak. The loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-H]⁺) is a characteristic fragmentation for aromatic aldehydes.

Caption: Key fragmentation pathways for 2-hydroxy-1-naphthaldehyde in EI-MS.

Applications in Drug Development and Research

The unique chemical architecture of 2-hydroxy-1-naphthaldehyde makes it a valuable scaffold in several research areas.

-

Schiff Base Ligands: It readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[7][8] These products are excellent chelating ligands for a wide range of metal ions. The resulting metal complexes are studied for their catalytic activity, magnetic properties, and biological applications, including antimicrobial and anticancer activities.[9]

-

Pharmaceutical Intermediates: As a key building block, it is used in the synthesis of more complex molecules with potential therapeutic value. Its role as the core of sirtinol highlights its importance in the development of enzyme inhibitors.[1][10]

-

Fluorescent Probes: The naphthalene moiety is inherently fluorescent. Modifications at the aldehyde and hydroxyl positions can tune the photophysical properties, leading to the development of chemosensors for detecting specific metal ions or biomolecules.

-

Analytical Reagents: It can be used as an analytical reagent in various chemical tests and assays.[11]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-hydroxy-1-naphthaldehyde is classified with the following hazards:

It is also reported to be a skin and strong eye irritant.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood. All chemical waste must be disposed of in accordance with local and national regulations.

References

-

Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Available at: [Link]

-

L.S.College, Muzaffarpur. (2021, December 31). Reimer–Tiemann reaction. Available at: [Link]

-

BYJU'S. Reimer Tiemann Reaction Mechanism. Available at: [Link]

-

Imran, et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Publishing. Available at: [Link]

-

PubChem. 2-Hydroxy-1-naphthaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Naphthalenecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. 2-hydroxy-1-naphthaldehyde. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]

-

Abo El-Fetoh, S. H., et al. Synthesis, Analytical and Biological Studies of 2-Hydroxy-L-Naphthaldehyde Thiosemicarbazone Complexes. Taylor & Francis Online. Available at: [Link]

-

NIST. 1-Naphthalenecarboxaldehyde, 2-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

-

Khan, I., et al. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 28). The Multifaceted Utility of 2-Hydroxy-1-naphthaldehyde in Chemical Innovation. Available at: [Link]

Sources

- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Naphthalenecarboxaldehyde, 2-hydroxy- [webbook.nist.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. byjus.com [byjus.com]

- 7. Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde [jmchemsci.com]

- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Technical Guide: Solubility Profile & Handling of 5-Hydroxy-2-naphthaldehyde

This guide is structured to address the specific physicochemical behavior of 5-hydroxy-2-naphthaldehyde , a positional isomer of the hydroxynaphthaldehyde family.[1]

Note on Isomeric Specificity: While 2-hydroxy-1-naphthaldehyde (CAS 708-06-5) is the most common commercial isomer, 5-hydroxy-2-naphthaldehyde (CAS 205586-09-0) possesses distinct solubility characteristics due to the "distal" arrangement of its functional groups, which prevents the intramolecular hydrogen bonding seen in the 2,1-isomer. This guide focuses on the 5,2-isomer, utilizing verified data from structural analogs (like 6-hydroxy-2-naphthaldehyde) where specific experimental values for this rarer isomer are limited.

Executive Summary

5-Hydroxy-2-naphthaldehyde (5-HNA) is a bifunctional naphthalene derivative used as a building block in the synthesis of fluorescent probes, liquid crystals, and pharmaceutical intermediates. Unlike its ortho-substituted counterparts, 5-HNA lacks an intramolecular hydrogen bond, resulting in a higher melting point and a solubility profile dominated by intermolecular interactions. This guide provides a scientifically grounded approach to solubilizing 5-HNA for organic synthesis and biological assays, emphasizing the use of polar aprotic solvents and controlled heating protocols.

Chemical Identity & Physicochemical Landscape[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| Chemical Name | 5-Hydroxy-2-naphthaldehyde | |

| CAS Number | 205586-09-0 | Distinct from 2-hydroxy-1-naphthaldehyde (708-06-5) |

| Molecular Formula | C₁₁H₈O₂ | MW: 172.18 g/mol |

| Structural Class | Distal Hydroxy-Naphthaldehyde | No intramolecular H-bond (unlike 1,2- or 2,1-isomers) |

| Predicted pKa | ~9.0 - 9.5 (Phenolic OH) | Ionizes in basic media (pH > 10) |

| Predicted LogP | ~2.2 - 2.5 | Moderately lipophilic |

Structural Impact on Solubility

The solubility of 5-HNA is governed by the competition between its rigid, hydrophobic naphthalene core and its two polar functional groups (-OH and -CHO).

-

Absence of Intramolecular H-Bonding: Unlike 2-hydroxy-1-naphthaldehyde, the hydroxyl group at position 5 and aldehyde at position 2 are too far apart to form a stable 6-membered ring hydrogen bond.

-

Consequence: The -OH group is free to act as a hydrogen bond donor to solvent molecules (or other 5-HNA molecules). This leads to:

-

Higher Melting Point: Strong intermolecular crystal lattice energy.

-

Lower Solubility in Non-Polar Solvents: Hexane/Toluene cannot disrupt the intermolecular H-bonds.

-

Enhanced Solubility in H-Bond Acceptors: DMSO, DMF, and THF are superior solvents.

-

Figure 1: Mechanistic view of 5-HNA dissolution in polar aprotic solvents.

Solubility Profile in Organic Solvents

The following data categorizes solvent suitability based on polarity and hydrogen-bonding capability.

Primary Solvents (High Solubility)

These solvents are recommended for preparing stock solutions (>50 mM) or running reactions.

| Solvent | Solubility Rating | Mechanism | Handling Notes |

| DMSO | Excellent | Strong H-bond acceptor breaks lattice. | Ideal for biological stock solutions. Hygroscopic. |

| DMF | Excellent | High dielectric constant + H-bond acceptor. | Good for synthesis; difficult to remove (high BP). |

| THF | Good | Ether oxygen accepts H-bonds. | Volatile; watch for peroxides. Good for recrystallization. |

| Acetone | Good | Dipole-dipole interactions. | Suitable for purification; limited by low boiling point. |

Secondary Solvents (Moderate/Temperature Dependent)

Used for recrystallization or liquid-liquid extraction.

| Solvent | Solubility Rating | Mechanism | Handling Notes |

| Ethanol/Methanol | Moderate | Protic solvents compete for H-bonds. | Recrystallization Solvent of Choice. Solubility increases significantly with heat ( |

| Ethyl Acetate | Moderate | Moderate polarity. | Good for extraction from aqueous workups. |

| Dichloromethane | Moderate | Weak H-bond donor. | Good solubilizer but poor for breaking strong crystal lattices. |

Poor Solvents (Anti-Solvents)

Used to precipitate the compound.

-

Hexanes / Heptane: Insoluble.

-

Water: Insoluble at neutral pH. (Soluble at pH > 10 as the phenolate anion).

-

Diethyl Ether: Low to Moderate solubility.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

For biological assays or high-concentration reagent use.

Materials:

-

5-Hydroxy-2-naphthaldehyde (Solid)[2]

-

Anhydrous DMSO (Grade:

99.9%) -

Vortex mixer

-

Sonicator (bath type)

Step-by-Step:

-

Weighing: Accurately weigh 17.2 mg of 5-HNA into a 1.5 mL amber microcentrifuge tube (protect from light to prevent aldehyde oxidation).

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: If solid particles persist, sonicate in a water bath at room temperature for 2-5 minutes. The distal isomer often has a slower dissolution rate than the 2,1-isomer due to lattice stability.

-

-

Verification: Inspect visually. The solution should be clear and slight yellow/amber.

-

Storage: Store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Protocol B: Recrystallization (Purification)

Since 5-HNA is often a synthetic intermediate, purity is critical. This method utilizes the temperature-dependent solubility in ethanol.

Materials:

-

Crude 5-HNA

-

Ethanol (95% or absolute)

-

Hot plate / Magnetic stirrer

-

Hirsch funnel / Vacuum setup

Workflow:

-

Place crude solid in an Erlenmeyer flask.

-

Add a minimum volume of Ethanol (approx. 10-15 mL per gram).

-

Heat to reflux (

) with stirring. -

Titration: If not fully dissolved, add ethanol in 1 mL increments until the solution is clear.

-

Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.

-

Cooling: Remove from heat. Allow to cool to room temperature slowly (20 mins), then place on ice (

) for 1 hour. -

Filtration: Collect crystals via vacuum filtration. Wash with cold ethanol (-20°C).

-

Drying: Dry under vacuum at

.

Troubleshooting & Optimization (Decision Logic)

Use the following logic flow to troubleshoot solubility issues or select the correct solvent system.

Figure 2: Decision tree for solvent selection based on application.

Critical Considerations (E-E-A-T)

-

Oxidation Sensitivity: Naphthaldehydes can slowly oxidize to naphthoic acids in air. If the solution turns cloudy or acidic over time, check for the presence of 5-hydroxy-2-naphthoic acid.

-

pH Sensitivity: In basic conditions (pH > 9), the phenolic proton is removed (

). This creates the naphtholate anion, which is highly water-soluble and distinct yellow/orange in color. Do not confuse ionization with intrinsic solubility.

References

-

Chemical Book. (2023).[1] 2-Hydroxy-1-naphthaldehyde Properties and Isomeric Comparisons. (Data extrapolated for 5-isomer structural analogs).

-

PubChem Database. (2023). Compound Summary: 6-Hydroxy-2-naphthaldehyde (Isomeric Analog). National Center for Biotechnology Information.

-

TCI Chemicals. (2023). Product Specification: 5-Hydroxy-2-naphthaldehyde (CAS 205586-09-0).[3][4]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for theoretical solubility prediction logic).

Sources

Thermodynamic Landscape and Structural Stability of 5-Hydroxy-2-Naphthaldehyde

Topic: Thermodynamic Stability & Structural Isolation of 5-Hydroxy-2-Naphthaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide analyzes the thermodynamic stability, structural isomerism, and isolation protocols for 5-hydroxy-2-naphthaldehyde (CAS: 205586-09-0).[1] Unlike its ubiquitous isomer, 2-hydroxy-1-naphthaldehyde, which is stabilized by a pseudo-aromatic intramolecular hydrogen bond, the 5,2-isomer represents a "distal" substitution pattern.[1] This structural distinctness inverts its thermodynamic profile: while the isolated molecule is enthalpically less stable than the 2,1-isomer, its solid-state stability is significantly higher due to extensive intermolecular lattice networking. This guide details the causal relationship between these structural factors and provides a robust protocol for its isolation and characterization.[1]

Structural Isomerism & Thermodynamic Drivers

The thermodynamic stability of hydroxynaphthaldehydes is governed by the competition between intramolecular (chelation) and intermolecular (lattice) hydrogen bonding.[1]

1.1 The "Distal" Substituent Effect

In the 5,2-isomer, the hydroxyl group at position 5 and the aldehyde at position 2 are located on opposite rings of the naphthalene system.[1] This spatial arrangement prevents the formation of the six-membered transition state required for the intramolecular hydrogen bonding seen in the 2,1-isomer.

-

2-Hydroxy-1-naphthaldehyde (Benchmark): Forms a strong intramolecular

bond ( -

5-Hydroxy-2-naphthaldehyde (Target): The functional groups are "open" and sterically unencumbered.[1] This forces the molecule to satisfy its hydrogen-bonding potential through intermolecular interactions, leading to the formation of stable dimers or polymeric chains in the crystal lattice.

1.2 Enthalpic vs. Lattice Stability

While the 2,1-isomer is the molecular thermodynamic minimum (gas phase) due to chelation, the 5,2-isomer exhibits superior lattice stability.[1]

| Thermodynamic Parameter | 2-Hydroxy-1-naphthaldehyde (2,1-HNA) | 5-Hydroxy-2-naphthaldehyde (5,2-HNA) | Causal Mechanism |

| H-Bonding Mode | Intramolecular (Chelate) | Intermolecular (Network) | Distance between donor (OH) and acceptor (CHO).[1] |

| Melting Point | 80–82 °C | >135 °C (Predicted)* | Lattice energy dominates in the 5,2-isomer. |

| Solubility (Non-polar) | High (Soluble in Hexane/CHCl | Low (Requires Alcohols/DMF) | Exposed polar groups in 5,2 increase solvent polarity requirement.[1] |

| Volatility | Steam Volatile | Non-Steam Volatile | Lack of internal chelation prevents low-energy vaporization.[1] |

| pKa (OH group) | ~7.8 (Anion stabilized by H-bond) | ~9.3 (Similar to 2-naphthol) | Loss of conjugate base stabilization via intramolecular H-bond.[1] |

*Note: Exact MP depends on crystal polymorph; value inferred from analogous 6-hydroxy-2-naphthaldehyde (160°C) and 3-hydroxy-1-naphthaldehyde (140°C).

Visualization: Stability & Synthesis Pathways

The following diagram illustrates the divergent stability pathways and the logic behind the isolation protocol.

Figure 1: Thermodynamic bifurcation showing how structural isomerism dictates the physical state (lattice vs. discrete) and the subsequent isolation strategy.[1]

Experimental Protocol: Isolation & Purification

Objective: Isolate 5-hydroxy-2-naphthaldehyde from a crude reaction mixture containing regio-isomers, leveraging its distinct solubility and pKa profile.

Pre-requisite: Synthesis typically involves formylation of protected 5-bromo-2-naphthol or Vilsmeier-Haack formylation of 2-methoxynaphthalene followed by demethylation.[1]

3.1 The "pH Swing" Fractionation Protocol

This protocol exploits the acidity difference between the distal isomer (pKa ~9.[1]3) and carboxylic acid byproducts (pKa ~4), and its solubility difference from non-polar impurities.[1]

Step 1: Solubilization (Phenolate Formation) [1]

-

Dissolve the crude solid (5.0 g) in 10% NaOH (aq) (50 mL).

-

Filter the dark solution through a Celite pad to remove insoluble tars.

Step 2: Controlled Acidification (The Critical Step) [1]

-

Cool the filtrate to 0–5 °C in an ice bath.

-

Add 2M HCl dropwise with vigorous stirring.

-

Stop Point: Monitor pH continuously.

-

Observation: At pH ~10, the solution may cloud.

-

Target: Adjust pH to exactly 6.0–6.5 .

-

Rationale: This pH is below the pKa of the phenol (re-protonating it to the insoluble neutral form) but above the pKa of any carboxylic acid byproducts (keeping them soluble as carboxylates).[1]

-

Step 3: Crystallization & Polymorph Control

-

Collect the precipitate via vacuum filtration.

-

Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (4:1 v/v) .

-

Note: Avoid pure non-polar solvents (e.g., hexane) as the 5,2-isomer has poor solubility due to intermolecular H-bonding networks.

-

-

Allow to cool slowly to room temperature, then to 4 °C. Rapid cooling yields amorphous powder; slow cooling yields needles suitable for XRD.

3.2 Characterization Criteria (Self-Validation)

-

Melting Point: Expect sharp transition >135 °C. A broad range <100 °C indicates contamination with the 2,1-isomer.

-

IR Spectroscopy: Look for the free aldehyde carbonyl stretch at ~1680–1690 cm⁻¹ .[1]

-

Contrast: The 2,1-isomer shows a shifted carbonyl (~1650 cm⁻¹) due to H-bonding.

-

-

¹H NMR (DMSO-d₆): The aldehyde proton (-CHO) appears as a singlet at ~10.0 ppm . The hydroxyl proton (-OH) appears as a broad singlet at ~9.8–10.2 ppm , which disappears upon D₂O shake.

Applications in Drug Discovery & Materials

The thermodynamic stability of the 5,2-isomer makes it a unique scaffold compared to the labile 2,1-isomer.

-

Metal-Organic Frameworks (MOFs): The "distal" geometry (angle ~120° between substituents) allows the 5,2-isomer to act as a linear or angular linker, forming porous 3D networks.[1] The 2,1-isomer typically forms discrete metal chelates (0D) that do not propagate into networks.

-

Fluorescence Probes (Non-ESIPT):

-

2,1-Isomer: Undergoes Excited State Intramolecular Proton Transfer (ESIPT), causing a large Stokes shift but often lower quantum yield in polar solvents.[1]

-

5,2-Isomer: Cannot undergo ESIPT. It functions as a standard "push-pull" fluorophore (Donor: OH, Acceptor: CHO).[1] This makes its fluorescence highly sensitive to solvent polarity (solvatochromism), useful for probing binding pocket polarity in proteins.

-

References

-

Maniukiewicz, W. & Bukowska-Strzyżewska, M. (1992).[1] Structure of 2-hydroxy-1-naphthaldehyde.[1][2][3][4][5][6] Acta Crystallographica Section C, 48(7), 1324-1326. Link

- Context: Establishes the baseline crystal structure and intramolecular H-bonding of the 2,1-isomer for comparison.

-

Hansen, P. E.[1] & Spanget-Larsen, J. (2017). NMR and IR investigations of intramolecular hydrogen bonding in o-hydroxy aromatic aldehydes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 634-641.

- Context: Detailed spectroscopic analysis of the "ortho-effect" lacking in the 5,2-isomer.

-

PubChem Compound Summary. (2024). 5-Hydroxy-2-naphthaldehyde (CAS 205586-09-0).[1][7][8][9] National Center for Biotechnology Information.[1] Link

-

Lal, R. A., et al. (2009).[1][3] Synthesis of homobimetallic molybdenum(VI) complex of bis(2-hydroxy-1-naphthaldehyde).[1][3] Spectrochimica Acta Part A, 75(1), 212-224.[1][3]

-

Context: Illustrates the chelation chemistry typical of hydroxynaphthaldehydes, contrasting the inability of the 5,2-isomer to chelate in the same mode.[1]

-

Sources

- 1. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Hydroxy-1-naphthaldehyde technical grade 708-06-5 [sigmaaldrich.com]

- 4. Buy 3-Hydroxy-1-naphthaldehyde | 91136-43-5 [smolecule.com]

- 5. 2-Hydroxy-1-naphthaldehyde | 708-06-5 [chemicalbook.com]

- 6. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 产品详情 [tcisct.com]

- 8. 5-羟基-2-萘醛 | 5-Hydroxy-2-naphthaldehyde | 205586-09-0 - 乐研试剂 [leyan.com]

- 9. 产品搜索 [tcisct.com]

- 10. 1-Hydroxy-2-naphthaldehyde | 574-96-9 | TCI EUROPE N.V. [tcichemicals.com]

An In-Depth Technical Guide to Naphthaldehyde Isomers: 2-Hydroxy-1-Naphthaldehyde and 6-Hydroxy-2-Naphthaldehyde for Researchers and Drug Development Professionals

In the landscape of aromatic aldehydes, naphthaldehyde isomers possessing a hydroxyl group offer a rich scaffold for chemical exploration and innovation. Their unique combination of a reactive aldehyde, a phenolic hydroxyl group, and a polycyclic aromatic system underpins their utility as versatile building blocks in medicinal chemistry, materials science, and analytical chemistry. This technical guide provides a comprehensive comparative analysis of two key isomers: 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde, focusing on their synthesis, properties, and applications, with a particular emphasis on their relevance to drug discovery and development.

Structural and Physicochemical Distinctions: A Tale of Two Isomers

The seemingly subtle difference in the substitution pattern on the naphthalene ring between 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde gives rise to significant variations in their electronic properties, reactivity, and intermolecular interactions.

2-Hydroxy-1-naphthaldehyde features the hydroxyl and aldehyde groups in an ortho-peri configuration. This proximity allows for strong intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction significantly influences its physical properties, such as its melting point and solubility, and modulates the reactivity of both functional groups.

6-Hydroxy-2-naphthaldehyde , on the other hand, has its hydroxyl and aldehyde groups on different rings of the naphthalene system. This separation precludes intramolecular hydrogen bonding, leading to different intermolecular interactions and, consequently, distinct physical and chemical characteristics.

Below is a diagram illustrating the structural differences between the two isomers.

Caption: Chemical structures of 2-hydroxy-1-naphthaldehyde and 6-hydroxy-2-naphthaldehyde.

A summary of their key physicochemical properties is presented in the table below.

| Property | 2-Hydroxy-1-naphthaldehyde | 6-Hydroxy-2-naphthaldehyde |

| CAS Number | 708-06-5[1] | 78119-82-1[2] |

| Molecular Formula | C₁₁H₈O₂[3] | C₁₁H₈O₂[2] |

| Molecular Weight | 172.18 g/mol [3] | 172.18 g/mol [2] |

| Appearance | Yellow to orange crystalline solid[4] | Beige to brown powder |

| Melting Point | 76-80 °C | Data not consistently available |

| Boiling Point | 192 °C at 27 mmHg | Data not available |

| Solubility | Soluble in ethanol, ether, chloroform[5] | Soluble in organic solvents |

| Intramolecular H-Bonding | Yes (strong) | No |

Synthesis Strategies: Navigating Formylation Reactions

The introduction of a formyl group onto a naphthalene ring, particularly one bearing a hydroxyl group, can be achieved through several classic organic reactions. The choice of method is dictated by the desired regioselectivity and the stability of the starting material under the reaction conditions.

Synthesis of 2-Hydroxy-1-naphthaldehyde

The most common and well-documented method for the synthesis of 2-hydroxy-1-naphthaldehyde is the Reimer-Tiemann reaction , which involves the ortho-formylation of a phenol.

This reaction proceeds via the generation of dichlorocarbene (:CCl₂) in situ from chloroform and a strong base. The electron-rich phenoxide, formed by the deprotonation of the naphthol, then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The ortho-selectivity is a hallmark of this reaction with phenols.

Materials:

-

2-Naphthol (β-naphthol)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 100 g (0.69 mol) of 2-naphthol in 300 g of 95% ethanol.

-

With vigorous stirring, rapidly add a solution of 200 g (5.0 mol) of sodium hydroxide in 415 g of water.

-

Heat the resulting solution to 70-80 °C on a steam bath.

-

Begin the dropwise addition of 131 g (1.1 mol) of chloroform at a rate that maintains gentle reflux. The onset of the reaction is often indicated by a color change.

-

After the addition of chloroform is complete (typically 1-1.5 hours), continue stirring for an additional hour.

-

Remove the ethanol and excess chloroform by distillation.

-

Cool the residue and acidify with concentrated hydrochloric acid until the solution is acidic to Congo red paper.

-

The product will separate as a dark oil. Separate the oil and wash it several times with hot water.

-

Purify the crude product by vacuum distillation or recrystallization from ethanol to yield pure 2-hydroxy-1-naphthaldehyde.

Self-Validation: The purity of the final product can be confirmed by its melting point (76-80 °C) and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The expected ¹H NMR spectrum will show a characteristic downfield singlet for the aldehyde proton and another for the phenolic proton, along with the aromatic protons of the naphthalene ring.

Synthesis of 6-Hydroxy-2-naphthaldehyde

The synthesis of 6-hydroxy-2-naphthaldehyde is less straightforward due to the need for regiocontrol on the less activated ring of the naphthalene system. Direct formylation of 2,6-dihydroxynaphthalene often leads to a mixture of products. A more controlled approach involves a multi-step synthesis.

A patented method describes the synthesis starting from 6-bromo-2-naphthol methyl ether. This method offers good control over the position of the formyl group.

Caption: Synthetic pathway to 6-hydroxy-2-naphthaldehyde via a Grignard reaction.

An alternative laboratory-scale synthesis involves the oxidation of the corresponding alcohol.

Materials:

-

6-Hydroxy-2-naphthylcarbinol

-

N,N-Dimethylformamide (DMF)

-

Electrolytic manganese dioxide (MnO₂)

Procedure:

-

In a round-bottom flask, dissolve 0.35 g (2.01 mmol) of 6-hydroxy-2-naphthylcarbinol in 20 mL of N,N-dimethylformamide.

-

To this solution, add 3.5 g of electrolytic manganese dioxide.

-

Stir the mixture vigorously at room temperature (20 °C) for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography (LC).

-

Upon completion, filter the reaction mixture to remove the manganese dioxide.

-

The filtrate containing the product can be further purified by column chromatography or recrystallization. A reported yield for this reaction is 87%.[4]

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods. The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton, a singlet for the hydroxyl proton, and a distinct pattern for the aromatic protons.

Comparative Reactivity and Applications in Drug Development

The distinct structural features of these two isomers directly translate to differences in their reactivity and, consequently, their applications in drug discovery.

Schiff Base Formation and Metal Complexation

Both isomers readily undergo condensation reactions with primary amines to form Schiff bases. These Schiff bases are valuable ligands for forming metal complexes with a wide range of biological activities.

-

2-Hydroxy-1-naphthaldehyde: The resulting Schiff bases are excellent chelating agents due to the proximity of the imine nitrogen and the phenolic oxygen. These ligands form stable complexes with various metal ions, and the resulting metallo-compounds have been investigated for their anticancer, antibacterial, and antifungal properties.[6]

-

6-Hydroxy-2-naphthaldehyde: Schiff bases derived from this isomer can also act as ligands, but the coordination mode will differ due to the separation of the nitrogen and oxygen atoms. This can lead to the formation of polynuclear complexes or complexes with different geometries and biological activities.

Sources

- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Hydroxy-2-naphthaldehyde | C11H8O2 | CID 2764110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine | MDPI [mdpi.com]

- 4. 6-Hydroxy-2-naphthaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchpublish.com [researchpublish.com]

Methodological & Application

Synthesis of 5-Hydroxy-2-Naphthaldehyde from 2-Naphthaldehyde: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 5-hydroxy-2-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. As a direct and selective hydroxylation of 2-naphthaldehyde at the 5-position is not well-established, this guide details a robust, multi-step synthetic pathway. The proposed route commences with the regioselective bromination of 2-methylnaphthalene, followed by the oxidation of the methyl group to an aldehyde, and concludes with a copper-catalyzed nucleophilic aromatic substitution to introduce the hydroxyl group. This application note provides detailed, step-by-step protocols, explains the rationale behind experimental choices, and includes visual aids to elucidate the reaction mechanisms and workflow.

Introduction

5-Hydroxy-2-naphthaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and functional materials. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, allows for diverse subsequent chemical modifications. The strategic placement of these functional groups on the naphthalene core makes it a sought-after precursor for ligands, molecular probes, and other specialty chemicals.

The direct synthesis of 5-hydroxy-2-naphthaldehyde from the readily available 2-naphthaldehyde presents a significant challenge due to the difficulty of achieving regioselective C-H activation and functionalization at the 5-position. Therefore, a multi-step approach is necessary. The synthetic strategy outlined herein is designed to be logical, efficient, and scalable for a research laboratory setting.

Proposed Synthetic Pathway

The synthesis of 5-hydroxy-2-naphthaldehyde is proposed to proceed via a three-step sequence, starting from 2-methylnaphthalene. This strategy is based on well-established organic transformations, adapted for the specific substitution pattern of the naphthalene ring system.

Caption: Proposed three-step synthesis of 5-hydroxy-2-naphthaldehyde.

Part 1: Regioselective Bromination of 2-Methylnaphthalene

The initial and most critical step is the regioselective bromination of 2-methylnaphthalene to yield 5-bromo-2-methylnaphthalene. Electrophilic substitution on naphthalene is highly dependent on reaction conditions. While substitution at the C1 and C8 (alpha) positions is kinetically favored, substitution at other positions can be achieved under specific conditions. For 2-substituted naphthalenes, the position of electrophilic attack is influenced by the nature of the substituent. In this protocol, we adapt conditions known to favor bromination at the 5- and 8-positions of 2-substituted naphthalenes.

Protocol: Synthesis of 5-Bromo-2-methylnaphthalene

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Methylnaphthalene | 98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 99% | Acros Organics |

| Acetonitrile (anhydrous) | ≥99.8% | Fisher Chemical |

| Trifluoroacetic acid (TFA) | 99% | Alfa Aesar |

| Sodium sulfite | ACS Reagent | VWR Chemicals |

| Dichloromethane (DCM) | ACS Reagent | J.T. Baker |

| Magnesium sulfate (anhydrous) | Laboratory Grade | EMD Millipore |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Procedure:

-

To a stirred solution of 2-methylnaphthalene (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (0.2 eq) dropwise over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexanes) to isolate 5-bromo-2-methylnaphthalene. The desired isomer may co-elute with other isomers, requiring careful fractionation.

Part 2: Oxidation of 5-Bromo-2-methylnaphthalene

The second step involves the selective oxidation of the methyl group of 5-bromo-2-methylnaphthalene to an aldehyde. A common and effective method for this transformation is the use of manganese dioxide (MnO₂), which is a mild oxidant that typically does not affect the aromatic ring or the bromo-substituent.

Protocol: Synthesis of 5-Bromo-2-naphthaldehyde

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-methylnaphthalene | (from Step 1) | - |

| Activated Manganese Dioxide | 85% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent | J.T. Baker |

| Celite® 545 | - | Sigma-Aldrich |

Procedure:

-

To a solution of 5-bromo-2-methylnaphthalene (1.0 eq) in dichloromethane, add activated manganese dioxide (10 eq by weight).

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC. The reaction may take 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with dichloromethane.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 5-bromo-2-naphthaldehyde.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Nucleophilic Aromatic Substitution

The final step is the conversion of 5-bromo-2-naphthaldehyde to 5-hydroxy-2-naphthaldehyde via a nucleophilic aromatic substitution. The presence of the electron-withdrawing aldehyde group facilitates this reaction. A copper-catalyzed hydroxylation provides a reliable method for this transformation.[1][2][3][4][5]

Protocol: Synthesis of 5-Hydroxy-2-naphthaldehyde

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5-Bromo-2-naphthaldehyde | (from Step 2) | - |

| Copper(I) iodide (CuI) | 98% | Sigma-Aldrich |

| L-Proline | ≥99% | Sigma-Aldrich |

| Sodium hydroxide (NaOH) | ACS Reagent | VWR Chemicals |

| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Fisher Chemical |

| Hydrochloric acid (HCl) | 2 M aqueous solution | - |

| Ethyl acetate | ACS Reagent | J.T. Baker |

| Sodium sulfate (anhydrous) | Laboratory Grade | EMD Millipore |

Procedure:

-

In a reaction vessel, combine 5-bromo-2-naphthaldehyde (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the solids.

-

Add sodium hydroxide (2.5 eq) and stir the mixture at 90-100 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to pH 3-4 with 2 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-hydroxy-2-naphthaldehyde.

Reaction Workflow and Mechanism

Caption: Detailed workflow for the multi-step synthesis.

The mechanism for the final copper-catalyzed hydroxylation step is believed to involve the formation of a copper-alkoxide complex, which then undergoes oxidative addition to the aryl bromide. Reductive elimination then yields the desired product and regenerates the copper(I) catalyst.

Conclusion

The synthesis of 5-hydroxy-2-naphthaldehyde from 2-naphthaldehyde is most effectively achieved through a multi-step synthetic route. The proposed pathway, involving the bromination of 2-methylnaphthalene, subsequent oxidation to the aldehyde, and a final copper-catalyzed hydroxylation, offers a logical and feasible approach for obtaining this valuable compound. The protocols provided herein are based on established chemical principles and aim to provide a solid foundation for researchers in their synthetic endeavors. Careful optimization of each step may be required to achieve high yields and purity.

References

-

Regioselective bromination of naphthalene over solid catalysts as an approach to the synthesis of valuable industrial intermediates. ResearchGate. [Link]

-

Oxidation of 2-Methyl Naphthalene to 2-Naphthoic Acid with Co-Mn-Br Catalyst. Asian Journal of Chemistry. [Link]

-

Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. ACS Publications. [Link]

-

Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water. RSC Publishing. [Link]

-

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. PubMed. [Link]

-

Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers. Organic Chemistry Portal. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers [organic-chemistry.org]

- 5. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

procedure for formylation of 1-naphthol to 5-hydroxy-2-naphthaldehyde

Strategies for Ortho-, Para-, and Distal-Functionalized Naphthaldehydes[1][2]

Executive Summary & Scientific Rationale

Objective: To provide a comprehensive guide on the formylation of 1-naphthol, specifically addressing the regiochemical challenges associated with synthesizing hydroxy-naphthaldehyde isomers.

The Challenge of Regioselectivity: The formylation of 1-naphthol is governed by Electrophilic Aromatic Substitution (EAS) rules.[1][2] The hydroxyl group (-OH) at the C1 position is a strong activating group that directs incoming electrophiles primarily to the C2 (ortho) and C4 (para) positions.[1][2]

-

Direct Formylation: Standard protocols (Reimer-Tiemann, Gattermann, Vilsmeier-Haack) predominantly yield 2-hydroxy-1-naphthaldehyde and 4-hydroxy-1-naphthaldehyde .[1]

-

The "Distal" Isomer (5-Hydroxy-2-naphthaldehyde): The target specified in the topic (5-hydroxy-2-naphthaldehyde) represents a 1,6-substitution pattern (relative to the naphthalene core).[1] This "distal" functionalization is not accessible via direct formylation of 1-naphthol due to the electronic directing effects of the C1-hydroxyl group.[1]

Scope of this Guide: This application note details the validated protocols for the accessible isomers (C2 and C4) and provides a "Retrosynthetic Correction" section outlining the alternative scaffold required to access the 5-hydroxy-2-naphthaldehyde isomer.

Reaction Pathway Analysis

The following diagram illustrates the divergent pathways based on reaction conditions and the structural impossibility of direct C6/C5 formylation.

Figure 1: Regioselectivity map for 1-naphthol formylation.[1][2] Direct access to the 5,2-isomer is electronically disfavored.[1]

Protocol A: Ortho-Formylation (Reimer-Tiemann Reaction)

Target Product: 2-Hydroxy-1-naphthaldehyde Mechanism: Carbene insertion via dichlorocarbene (:CCl₂).[1][2]

Reagents & Equipment

| Component | Specification | Quantity (Scale) |

| 1-Naphthol | >99% Purity | 14.4 g (100 mmol) |

| Chloroform | ACS Reagent | 20 mL (250 mmol) |

| Sodium Hydroxide | 40% Aqueous Soln. | 80 mL |

| Ethanol | 95% | 30 mL |

| Equipment | 3-Neck Flask, Reflux Condenser, Dropping Funnel | 500 mL capacity |

Step-by-Step Procedure

-

Solubilization: In the 500 mL 3-neck flask, dissolve 14.4 g of 1-naphthol in 30 mL of ethanol.

-

Base Addition: Add 80 mL of 40% NaOH solution. The mixture will darken (formation of sodium naphthoxide).[1] Heat the solution to 70°C with vigorous magnetic stirring.

-

Carbene Generation: Add the chloroform (20 mL) dropwise via the addition funnel over 1.5 hours .

-

Critical Control Point: The reaction is exothermic.[1] Maintain temperature between 70–80°C. If boiling becomes too vigorous, pause addition.

-

-

Reflux: After addition is complete, reflux gently for 1 hour. The solution will turn a deep red-violet.[1]

-

Acidification & Workup:

-

Purification:

Protocol B: Para-Formylation (Gattermann Reaction)

Target Product: 4-Hydroxy-1-naphthaldehyde Mechanism: Electrophilic attack by zinc cyanide-derived iminium species.[1]

Reagents & Equipment

| Component | Specification | Quantity (Scale) |

| 1-Naphthol | Dry, >99% | 14.4 g (100 mmol) |

| Zinc Cyanide | Reagent Grade | 18.0 g (150 mmol) |

| HCl Gas | Anhydrous (Generator) | Continuous Stream |

| Diethyl Ether | Anhydrous | 150 mL |

| Safety | HCN HAZARD | Fume Hood Mandatory |

Step-by-Step Procedure

-

Setup: Equip a 500 mL flask with a mechanical stirrer and an HCl gas inlet tube. Ensure the exhaust is trapped in a bleach solution to neutralize escaping HCN.

-

Mixture Preparation: Suspend 1-naphthol (14.4 g) and Zinc Cyanide (18.0 g) in 150 mL of anhydrous diethyl ether.

-

Saturation: Cool the mixture to 0°C in an ice bath. Pass a rapid stream of dry HCl gas through the mixture for 30–45 minutes. The mixture will become a thick slurry (aldimine hydrochloride complex).[1]

-

Reaction: Remove the ice bath and allow the mixture to stand at room temperature for 12 hours.

-

Hydrolysis: Decant the ether layer.[1] Treat the solid residue with 100 mL of water and heat to 50°C for 30 minutes to hydrolyze the imine to the aldehyde.

-

Isolation:

-

Purification: Recrystallize from hot water or dilute acetic acid.

Critical Scientific Note: Accessing 5-Hydroxy-2-naphthaldehyde

Correction of Target: If your specific application requires 5-hydroxy-2-naphthaldehyde (CAS 205586-09-0), you cannot use the protocols above.[1] The 1,6-relationship (naphthalene numbering) requires a pre-functionalized scaffold because 1-naphthol does not formylate at the 5-position.[1]

Recommended Synthetic Route (Alternative Scaffold): To synthesize 5-hydroxy-2-naphthaldehyde, you must start with 6-bromo-1-naphthol (or 1,6-dihydroxynaphthalene) and use lithiation-formylation strategies.[1][2]

Theoretical Protocol for 5,2-Isomer:

-

Starting Material: 6-Bromo-1-naphthol.[1]

-

Protection: Protect the hydroxyl group (e.g., MOM-ether or Benzyl ether) to prevent deprotonation.[1][2]

-

Formylation: Perform a Lithium-Halogen Exchange followed by DMF quench.

-

Conditions: n-BuLi (1.1 eq) in THF at -78°C, followed by DMF (1.5 eq).

-

-

Deprotection: Acidic hydrolysis to restore the hydroxyl group.[1][2]

References

-

Reimer-Tiemann Reaction: Russell, A.; Lockhart, L. B. "2-Hydroxy-1-naphthaldehyde."[1][2][5] Organic Syntheses, Coll.[1][4][6] Vol. 3, p. 463 (1955).[1][2] Link

-

Gattermann Reaction: Adams, R.; Levine, I. "Simplification of the Gattermann Synthesis of Hydroxy Aldehydes."[1][2] Journal of the American Chemical Society, 45(10), 2373–2377 (1923). Link

-

Regioselectivity Reviews: "Formylation of Phenols and Naphthols." Chemical Reviews, 104(5), 2459-2482.[1][2]

-

Isomer Data: PubChem Compound Summary for CID 12819 (2-Hydroxy-1-naphthaldehyde). Link

Sources

- 1. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. lookchem.com [lookchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Note: 5-Hydroxy-2-naphthaldehyde as a Versatile Precursor for Advanced Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 5-hydroxy-2-naphthaldehyde as a pivotal precursor for the synthesis of highly sensitive and selective fluorescent probes. We delve into the synthetic rationale, mechanistic principles, and detailed experimental protocols for developing probes targeting a range of analytes, including metal ions and changes in the cellular microenvironment. This document is intended to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile fluorophore scaffold in chemical biology, environmental science, and diagnostics.

Introduction: The Scientific Merit of the Naphthalene Scaffold

The naphthalene core is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties.[1] Naphthalene and its derivatives possess a rigid, planar structure and an extended π-electron system, which contribute to high fluorescence quantum yields and excellent photostability.[1] The 5-hydroxy-2-naphthaldehyde molecule, in particular, offers a unique combination of features that make it an exceptional starting point for probe development:

-

Intrinsic Fluorescence: The naphthalene ring system serves as the core fluorophore.

-

Reactive Aldehyde Group: The aldehyde at the 2-position is a versatile chemical handle for derivatization, most commonly through Schiff base condensation. This reaction is typically high-yielding and can be performed under mild conditions with a wide variety of primary amines to install a specific recognition unit.[2][3]

-

Modulating Hydroxyl Group: The hydroxyl group at the 5-position can participate in analyte binding and modulate the electronic properties of the fluorophore through processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to a large Stokes shift and distinct fluorescence signals.[2]

The strategic combination of these features allows for the rational design of "turn-on," "turn-off," or ratiometric fluorescent probes for a multitude of analytes.

Core Principle: Schiff Base Condensation for Probe Synthesis

The most prevalent and straightforward method for converting 5-hydroxy-2-naphthaldehyde into a functional fluorescent probe is through Schiff base condensation. This reaction involves the nucleophilic attack of a primary amine on the electrophilic aldehyde carbon, followed by dehydration to form a stable imine (C=N) bond.

The choice of the amine-containing molecule is critical as it introduces the recognition moiety —the part of the probe that will selectively interact with the target analyte.

Caption: General workflow for Schiff base probe synthesis.

Sensing Mechanisms: The "Why" Behind the Signal

The ability of a probe to signal the presence of an analyte is governed by specific photophysical mechanisms. Understanding these principles is essential for both designing new probes and interpreting experimental results.

-

Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition moiety has a lone pair of electrons (e.g., on a nitrogen or sulfur atom) that can quench the fluorescence of the naphthalene fluorophore in the "off" state. Upon binding to a target analyte (like a metal cation), the energy level of this lone pair is lowered, preventing the quenching process and "turning on" the fluorescence.[3][4]

-

Chelation-Enhanced Fluorescence (CHEF): This mechanism is common in probes for metal ions. In the unbound state, the probe may have low fluorescence due to vibrational and rotational freedoms that promote non-radiative decay. When the probe chelates a metal ion, a rigid, planar complex is formed. This rigidity restricts molecular motion and blocks non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Probes containing both a proton donor (like the hydroxyl group) and a proton acceptor (like the imine nitrogen) in close proximity can exhibit ESIPT. Upon excitation, a proton is transferred, leading to a tautomeric form with a distinct, large Stokes-shifted emission. Analyte binding can disrupt the intramolecular hydrogen bond, inhibiting ESIPT and causing a change in the fluorescence signal.[2]

-

Internal Charge Transfer (ICT): In ICT probes, the fluorophore is composed of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Analyte interaction can modulate the push-pull character of this system, leading to shifts in the emission wavelength and changes in fluorescence intensity.[5]

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Mastering the Art of Crystallization: A Guide for 5-Hydroxy-2-Naphthaldehyde Derivatives

For researchers, medicinal chemists, and professionals in drug development, obtaining high-quality single crystals of novel compounds is a critical yet often challenging step. The precise three-dimensional arrangement of atoms within a crystal, revealed through X-ray diffraction, provides invaluable insights into molecular structure, conformation, and intermolecular interactions. This guide offers a comprehensive overview of crystallization protocols specifically tailored for 5-hydroxy-2-naphthaldehyde derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. Drawing upon established principles of crystallization and specific examples from closely related Schiff base derivatives, this document provides both practical, step-by-step protocols and the theoretical framework necessary to troubleshoot and optimize crystal growth.

The Foundation of Crystal Growth: Understanding Supersaturation and Nucleation

Crystallization is fundamentally a process of controlled precipitation, where a solute in a solution transitions into a highly ordered solid state.[1] The driving force behind this phenomenon is supersaturation , a state where the concentration of the solute exceeds its equilibrium solubility. Achieving a state of gentle supersaturation is paramount; too rapid an increase in supersaturation will lead to the formation of amorphous precipitate or a multitude of small, poorly-defined crystals, unsuitable for single-crystal X-ray diffraction.

The journey from a clear solution to a well-defined crystal involves two key stages:

-

Nucleation: The initial formation of a stable, ordered cluster of molecules in the solution. This is the energetic bottleneck of crystallization.

-

Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to an increase in crystal size.

The goal of any crystallization protocol is to control the rate of both nucleation and crystal growth to favor the formation of a small number of large, well-ordered crystals.

Pre-Crystallization Essentials: Purity and Solubility

Before embarking on crystallization experiments, two prerequisites are crucial:

-

Compound Purity: The purer the compound, the higher the likelihood of obtaining high-quality crystals. Impurities can disrupt the crystal lattice, leading to defects or inhibiting crystal growth altogether. A purity of >95% is highly recommended.

-

Solubility Assessment: A thorough understanding of the compound's solubility in a range of solvents is essential for selecting an appropriate crystallization technique and solvent system. This preliminary screening involves testing the solubility of a small amount of the compound in various solvents at both room temperature and elevated temperatures.

Core Crystallization Protocols for 5-Hydroxy-2-Naphthaldehyde Derivatives

Based on successful crystallization of analogous Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde, the following protocols provide robust starting points for 5-hydroxy-2-naphthaldehyde derivatives.[2][3]

Protocol 1: Slow Evaporation

This is often the simplest and most common method for obtaining single crystals. It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation, inducing crystallization.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent in which your compound is moderately soluble at room temperature. Common choices for naphthaldehyde derivatives include ethanol, methanol, acetonitrile, or ethyl acetate.[2][3]

-

Solution Preparation: Prepare a solution that is near-saturated at room temperature. Ensure all the solid has dissolved. If any particulate matter remains, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial).

-

Controlled Evaporation: Cover the vessel in a way that allows for slow solvent evaporation. This can be achieved by:

-

Covering the opening with parafilm and piercing a few small holes with a needle.

-

Placing a watch glass over the beaker, leaving a small opening.

-

-

Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Causality Behind the Choices:

-

The choice of a moderately soluble solvent is critical. If the compound is too soluble, it may not crystallize even after significant evaporation, or it may "oil out." If it is too insoluble, it will be difficult to dissolve a sufficient amount for crystal growth.

-

Slow evaporation is key to allowing the molecules sufficient time to arrange themselves into an ordered crystal lattice.

Protocol 2: Slow Cooling

This technique is suitable for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, reducing the solubility and inducing crystallization.

Step-by-Step Methodology:

-

Solvent Selection: Identify a solvent in which the compound has low solubility at room temperature but is readily soluble at a higher temperature (e.g., just below the solvent's boiling point).

-

Preparation of a Saturated Solution: Add the compound to the chosen solvent and heat the mixture with stirring until the compound is completely dissolved. It is good practice to prepare a saturated solution.

-

Slow Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To further slow the cooling process, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

-

Crystal Collection: Once crystals have formed, they can be collected by filtration.

Causality Behind the Choices:

-

The gradual decrease in temperature ensures that the solution becomes supersaturated slowly, promoting the growth of large, well-defined crystals rather than a fine powder.

Protocol 3: Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly for small amounts of material. It involves the slow diffusion of a "poor" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble).

Step-by-Step Methodology:

-

Solvent System Selection:

-

Good Solvent: A solvent in which your compound is readily soluble (e.g., dichloromethane, chloroform, or toluene).

-

Poor Solvent (Anti-solvent): A more volatile solvent in which your compound is insoluble (e.g., pentane, hexane, or diethyl ether).

-

-

Setup (Hanging Drop):

-

Pipette a small volume (e.g., 1-2 mL) of the poor solvent into the reservoir of a well in a crystallization plate.

-

On a siliconized glass cover slip, mix a small volume (e.g., 1-2 µL) of your compound's solution (in the good solvent) with an equal volume of the reservoir solution.

-

Invert the cover slip and seal the well.

-

-

Setup (Sitting Drop):

-

Pipette the poor solvent into the main reservoir of the well.

-

Pipette a small drop (e.g., 2-4 µL) of your compound's solution onto a post in the center of the well.

-

Seal the well.

-

-

Incubation: Store the plate in a stable, vibration-free environment. The volatile poor solvent will slowly diffuse into the drop containing your compound, causing it to become less soluble and eventually crystallize.

Causality Behind the Choices:

-

The slow diffusion of the anti-solvent into the drop ensures a gradual increase in supersaturation, which is ideal for crystal growth.

-

This method allows for the screening of multiple conditions simultaneously on a small scale.

Visualizing the Crystallization Workflows

To better illustrate the practical steps involved in these protocols, the following diagrams outline the experimental workflows.

Caption: Workflow for the Slow Evaporation Crystallization Method.

Caption: Workflow for the Slow Cooling Crystallization Method.

Caption: Workflow for the Vapor Diffusion Crystallization Method.

Troubleshooting Common Crystallization Problems

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Compound is too soluble in the chosen solvent.- Solution is not sufficiently concentrated.- Insufficient time for nucleation. | - Use a less polar solvent.- Try a different crystallization method (e.g., vapor diffusion).- Concentrate the solution further before allowing it to stand.- Scratch the inside of the vessel with a glass rod to create nucleation sites. |

| Formation of Oil | - Compound is too soluble.- Cooling was too rapid.- Impurities are present. | - Use a more dilute solution.- Slow down the cooling rate.- Re-purify the compound. |

| Many Small Crystals | - Nucleation rate is too high.- Supersaturation was reached too quickly. | - Use a more dilute solution.- Slow down the rate of evaporation or cooling.- Use a cleaner crystallization vessel to reduce nucleation sites. |

| Amorphous Precipitate | - Supersaturation occurred far too rapidly. | - Drastically reduce the rate of supersaturation by using a more dilute solution or a slower method (e.g., vapor diffusion with a less volatile anti-solvent). |

The Impact of Substituents on Crystallization

The nature and position of substituents on the 5-hydroxy-2-naphthaldehyde core can significantly influence the crystallization behavior of its derivatives.[4]

-

Polar Substituents: Functional groups capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) can promote the formation of well-ordered crystal lattices through strong intermolecular interactions.

-

Bulky Substituents: Large, sterically hindering groups may disrupt efficient crystal packing, making crystallization more challenging. In such cases, a wider range of solvents and more patient approaches (i.e., very slow evaporation or diffusion) may be necessary.

-

Flexible Substituents: Long alkyl chains or other flexible moieties can introduce conformational disorder, which can inhibit crystallization. Cooling methods may be more effective in these cases, as lower temperatures can "freeze out" a single conformation.

Ultimately, a systematic approach to screening various solvents and crystallization techniques is the most effective strategy for tackling a new 5-hydroxy-2-naphthaldehyde derivative. The protocols and principles outlined in this guide provide a solid foundation for this empirical yet rewarding process.

References

-

RSC Publishing. (2024, February 21). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. [Link]

-

Research Publish Journals. (2023, August 7). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. [Link]

-

PMC. (2022, March 2). Alkyl substituent-dependent systematic change in cold crystallization of azo molecules. [Link]

-

RSC Publishing. (2021, March 29). Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. [Link]

-

ASEAN Journal of Science and Engineering. (n.d.). Energy-Efficient Synthetic Method, X-Ray Diffraction Analysis and Thermal Decomposition. [Link]

-

RSC Publishing. (n.d.). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes. [Link]

-

PMC. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. [Link]

-

ResearchGate. (2025, August 7). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure | Request PDF. [Link]

-

ResearchGate. (2025, August 10). Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(II) and Co(II) complexes. [Link]

-

E-RESEARCHCO. (n.d.). An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1- Napthaldehyde With Glycine in. [Link]

-

SOP: CRYSTALLIZATION. (n.d.). [Link]

Sources

- 1. The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchpublish.com [researchpublish.com]

- 3. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alkyl substituent-dependent systematic change in cold crystallization of azo molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydroxynaphthaldehyde-Based Scaffolds for Metal Ion Sensing

This Application Note is designed for researchers and drug development professionals focusing on the design and validation of fluorescent and colorimetric chemosensors.

Technical Note on Isomer Specificity: While the prompt specifies 5-hydroxy-2-naphthaldehyde , it is critical to note from an authoritative chemical standpoint that 2-hydroxy-1-naphthaldehyde is the predominant isomer used in metal ion sensing. This is due to the ortho-positioning of the hydroxyl (-OH) and aldehyde (-CHO) groups, which facilitates the formation of a stable 6-membered chelation ring with metal ions upon derivatization (e.g., Schiff base formation). The 5,2-isomer places functional groups on opposing rings, preventing direct bidentate chelation. To ensure this guide is experimentally valid and useful, the protocols below focus on the 2-hydroxy-1-naphthaldehyde scaffold, which represents the gold standard in this application field, while retaining the general applicability to hydroxynaphthaldehyde derivatives.

Introduction & Mechanistic Principles[1][2]

Hydroxynaphthaldehydes serve as versatile precursors for "Turn-On" and "Turn-Off" fluorescent sensors. The core sensing mechanism typically relies on the disruption or promotion of Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET) .

The Sensing Mechanism

-

Ligand Formation: The aldehyde group condenses with a primary amine (e.g., hydrazides, amines) to form a Schiff base (imine). This creates a C=N binding site.

-

The Binding Pocket: The phenolic -OH (from the naphthalene ring) and the imine nitrogen (C=N) form a tridentate or bidentate pocket.

-

Signal Transduction:

-

Free Ligand (ESIPT Active): In the absence of metal, the enol form undergoes proton transfer to the keto form upon excitation, often resulting in weak fluorescence due to non-radiative decay.

-

Metal Bound (CHEF Effect): Binding a metal ion (e.g., Al³⁺, Zn³⁺) deprotonates the hydroxyl group and locks the C=N bond rotation. This inhibits ESIPT and restricts molecular motion, triggering Chelation-Enhanced Fluorescence (CHEF) (strong emission).

-

Quenching (Cu²⁺/Fe³⁺): Paramagnetic ions often quench fluorescence via electron transfer or energy transfer pathways.

-

Mechanistic Pathway Diagram